Cas no 1196694-65-1 (2-(2-bromo-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol)

1196694-65-1 structure
상품 이름:2-(2-bromo-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
2-(2-bromo-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol 화학적 및 물리적 성질
이름 및 식별자
-
- 2-(2-bromo-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- 5-Thiazolemethanol, 2-bromo-α,α-bis(trifluoromethyl)-
-
- 인치: 1S/C6H2BrF6NOS/c7-3-14-1-2(16-3)4(15,5(8,9)10)6(11,12)13/h1,15H
- InChIKey: HVRLMJJDIVXDET-UHFFFAOYSA-N
- 미소: C(F)(F)(F)C(C1SC(Br)=NC=1)(O)C(F)(F)F
2-(2-bromo-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1704546-10.0g |
2-(2-bromo-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
1196694-65-1 | 95% | 10g |
$2269.0 | 2023-05-23 | |
Enamine | EN300-1704546-5.0g |
2-(2-bromo-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
1196694-65-1 | 95% | 5g |
$1530.0 | 2023-05-23 | |
Enamine | EN300-1704546-0.1g |
2-(2-bromo-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
1196694-65-1 | 95% | 0.1g |
$152.0 | 2023-09-20 | |
Chemenu | CM429308-500mg |
2-(2-bromo-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
1196694-65-1 | 95%+ | 500mg |
$496 | 2023-01-01 | |
Enamine | EN300-1704546-5g |
2-(2-bromo-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
1196694-65-1 | 95% | 5g |
$1530.0 | 2023-09-20 | |
Aaron | AR01DVR6-5g |
2-(2-Bromo-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
1196694-65-1 | 95% | 5g |
$2129.00 | 2025-02-09 | |
Aaron | AR01DVR6-500mg |
2-(2-Bromo-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
1196694-65-1 | 95% | 500mg |
$585.00 | 2025-02-09 | |
1PlusChem | 1P01DVIU-50mg |
2-(2-bromo-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
1196694-65-1 | 95% | 50mg |
$182.00 | 2023-12-26 | |
1PlusChem | 1P01DVIU-5g |
2-(2-bromo-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
1196694-65-1 | 95% | 5g |
$1953.00 | 2023-12-26 | |
1PlusChem | 1P01DVIU-500mg |
2-(2-bromo-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
1196694-65-1 | 95% | 500mg |
$565.00 | 2023-12-26 |
2-(2-bromo-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol 관련 문헌
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
1196694-65-1 (2-(2-bromo-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol) 관련 제품
- 1235334-35-6(N-tert-butyl-4-({(2-methoxyethyl)carbamoylamino}methyl)piperidine-1-carboxamide)
- 2219380-37-5(methyl 6-bromo-3-formylpyrazolo1,5-apyridine-2-carboxylate)
- 1807102-77-7(1,3-Bis(trifluoromethyl)-4-(difluoromethoxy)-2-iodobenzene)
- 877634-06-5(N'-2-(furan-2-yl)-2-4-(4-methoxyphenyl)piperazin-1-ylethyl-N-(thiophen-2-yl)methylethanediamide)
- 2228327-22-6(3-3-chloro-4-(trifluoromethyl)phenyl-2,2-dimethylpropanoic acid)
- 2309773-48-4(2-(2,4-dichlorophenoxy)-1-{3-(1H-1,2,4-triazol-1-yl)methylazetidin-1-yl}ethan-1-one)
- 898410-32-7(3,4,9-trimethyl-1,7-bis(2-methylphenyl)methyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)
- 81184-33-0(4-(But-3-en-2-yl)-3-hydroxy-5-methoxybenzoic acid)
- 1218222-29-7(Ethyl 4-amino-4-(thiophen-2-yl)butanoate)
- 1803793-50-1(4-Fluoro-5-methoxypyridine-2-sulfonyl chloride)
추천 공급업체
pengshengyue
골드 회원
중국 공급자
대량

Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
중국 공급자
시약

Jinan Hanyu Chemical Co.,Ltd.
골드 회원
중국 공급자
대량

Hubei Changfu Chemical Co., Ltd.
골드 회원
중국 공급자
대량

Shanghai Joy Biotech Ltd
골드 회원
중국 공급자
대량
